molecular formula C10H13ClN2O2 B2760875 5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide CAS No. 2377031-44-0

5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide

Cat. No. B2760875
CAS RN: 2377031-44-0
M. Wt: 228.68
InChI Key: KEXLMBOAYNMBKL-UHFFFAOYSA-N
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Description

The compound “5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound "methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate" . The compound has a chloroacetyl group attached to the pyrrole ring, which is a functional group containing a chlorine atom and an acetyl group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with acid chlorides . For instance, the synthesis of “5-(2-chloroacetyl) indolin-2-one” involves the dropwise addition of chloroacetyl chloride to a stirred solution of aluminum chloride . Another method involves the use of a large excess of chloroacetyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its functional groups. The pyrrole ring, for instance, is a five-membered ring with alternating double bonds, giving it aromatic properties . The chloroacetyl group would be expected to show the characteristic properties of acyl chlorides .


Chemical Reactions Analysis

The compound, like other acyl chlorides, is likely to be highly reactive. It can form esters and amides with alcohols and amines, respectively . It can also undergo reactions with amines to form amide bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the chloroacetyl group could make the compound highly reactive . The pyrrole ring could contribute to the compound’s aromatic properties .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds leveraging the chemical structure similar to 5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide have been a significant area of research. These studies involve the creation of derivatives through various chemical reactions, aiming to explore their potential applications in medicinal and material sciences. For instance, novel polyamides with specific moieties have been synthesized for applications in polymer science, demonstrating high yield and significant thermal properties, indicating the potential for material development and engineering applications (Faghihi & Mozaffari, 2008).

Antimicrobial and Anticancer Activities

Compounds synthesized from structures analogous to this compound have been evaluated for their antimicrobial and anticancer activities. Research has demonstrated the potential of these compounds in inhibiting the growth of various microbial strains and showing promising anticancer activities. Such studies are crucial for the development of new therapeutic agents (Atta & Abdel‐Latif, 2021).

Bioevaluation and Synthetic Routes

Exploring new synthetic routes and bioevaluation of derivatives of this compound contributes to the understanding of their biological activities and potential therapeutic applications. This includes studies on the synthesis of pyrrole derivatives and their evaluation as antimicrobial agents, offering insights into the design of new drugs with improved efficacy and safety profiles (Synthesis and Bioevaluation of 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxamides as Antimicrobial Agents, 2020).

Novel Tandem Multi-component Reactions

Research into novel tandem multi-component reactions for synthesizing highly functionalized pyrrolidines showcases the versatility of chemical structures related to this compound in generating complex molecules. These reactions provide a rapid and stereocontrolled synthesis method, opening new pathways for chemical and pharmaceutical development (Devi & Perumal, 2006).

Mechanism of Action

While the specific mechanism of action of this compound is not mentioned in the retrieved papers, compounds with similar structures have been found to inhibit the sensation of pain by blocking the transfusion of sodium ions across the cell membrane .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. For instance, like other acyl chlorides, it could generate hydrochloric acid when it reacts with water, making it a potential hazard .

properties

IUPAC Name

5-(2-chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-3-6-8(10(12)15)5(2)13-9(6)7(14)4-11/h13H,3-4H2,1-2H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXLMBOAYNMBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C(=O)N)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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